N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic molecule featuring a bicyclic tetrahydrobenzo[d]thiazole core fused with a pyrrolidine-carboxamide moiety substituted with a thiophene sulfonyl group. This structure combines a rigid, partially saturated benzothiazole ring (with 5,5-dimethyl and 7-oxo substituents) and a flexible sulfonamide-linked pyrrolidine-thiophene side chain.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S3/c1-18(2)9-11-15(13(22)10-18)27-17(19-11)20-16(23)12-5-3-7-21(12)28(24,25)14-6-4-8-26-14/h4,6,8,12H,3,5,7,9-10H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRUGKBUATASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, particularly in anti-inflammatory and anticancer research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzothiazole ring fused with a pyrrolidine moiety and a thiophenesulfonyl group. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O2S2 |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 325986-97-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:
Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of related compounds, revealing that derivatives similar to N-(5,5-dimethyl-7-oxo...) significantly inhibited nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in RAW264.7 cells . The compounds also prevented nuclear translocation of NF-kB p65, indicating a robust anti-inflammatory mechanism.
Cytotoxicity Assays
In cytotoxicity assays conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), it was found that the compound exhibited IC50 values indicative of significant anticancer potential. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 27.6 |
| A549 | 29.3 |
These values suggest that modifications to the chemical structure can enhance cytotoxicity against specific cancer types .
Structure-Activity Relationships (SAR)
Research into SAR has identified key modifications that enhance biological activity:
- Substituent Variations : The introduction of electron-withdrawing groups at specific positions on the aromatic rings has been shown to improve anti-inflammatory and anticancer activities.
- Functional Group Impact : The thiophene sulfonyl group enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through the thiophen-2-ylsulfonyl-pyrrolidine substituent, which introduces both sulfonyl and carboxamide groups. This contrasts with analogs in (benzamide with dioxopyrrolidine) and (cyanobenzylidene/furan) .
- Thiazolo[3,2-a]pyrimidine derivatives () often incorporate aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) or heterocycles (e.g., furan) in their synthesis, leading to planar, conjugated systems absent in the target compound’s partially saturated core .
Comparison with Evidence-Based Syntheses:
- : Thiazolo-pyrimidine derivatives (e.g., 11a, 11b) are synthesized via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid, catalyzed by sodium acetate .
- : Thiazolo[3,2-a]pyrimidines are prepared by refluxing thiouracil derivatives with chloroacetic acid and aldehydes, followed by recrystallization .
Key Differences :
Structural and Computational Insights
Crystallographic and Conformational Analysis
- and : Single-crystal X-ray studies of thiazolo-pyrimidine derivatives reveal puckered pyrimidine rings and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen bonding (C–H···O) stabilizes crystal packing .
- Target Compound : The tetrahydrobenzo[d]thiazole core is expected to adopt a boat conformation (analogous to ), with the sulfonamide-pyrrolidine side chain introducing torsional flexibility.
Computational Docking (Hypothetical Application):
- : Lamarckian genetic algorithms (e.g., AutoDock) predict ligand-receptor binding modes. The target compound’s sulfonamide and carboxamide groups may facilitate hydrogen bonding with enzymatic active sites, similar to known inhibitors .
Preparation Methods
Cyclocondensation of Substituted Cyclohexanones
The 4,5,6,7-tetrahydrobenzo[d]thiazole framework is synthesized via acid-catalyzed cyclization:
Procedure
- React 5,5-dimethylcyclohexane-1,3-dione (0.1 mol) with ammonium thiocyanate (0.4 mol) in ethanol containing 4 N HCl.
- Add bromine in glacial acetic acid dropwise under reflux (1 hr).
- Cool, basify with NH₄OH, and recrystallize from ethanol to obtain 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole.
Optimization
- Microwave-assisted synthesis : Reduces reaction time from 8 hr to 30 min with 87% yield.
- Catalyst : Tetrabutylammonium bromide enhances cyclization efficiency.
Pyrrolidine-2-Carboxamide Synthesis
Pyrrolidine Ring Formation
Method A: Gabriel Synthesis
- Treat 1,4-dibromobutane with potassium phthalimide in DMF.
- Hydrolyze with hydrazine to yield pyrrolidine.
Method B: Cyclization of 4-Aminobutanol
Sulfonylation of Pyrrolidine
Thiophene-2-sulfonyl Group Introduction
- React pyrrolidine with thiophene-2-sulfonyl chloride (1.2 eq) in anhydrous CH₂Cl₂.
- Use triethylamine (2 eq) as base at 0°C → RT (4 hr).
- Purify by column chromatography (Hexane:EtOAc 3:1).
Yield : 78–85% (dependent on stoichiometric control).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
- EDC (1.5 eq), HOBt (1 eq) in DMF
- React benzothiazole amine (1 eq) with pyrrolidine-2-carboxylic acid (1.2 eq) at 0°C → RT (12 hr).
Mixed Anhydride Method
Procedure :
- Generate anhydride from pyrrolidine-2-carboxylic acid using ClCO₂iBu.
- Couple with benzothiazole amine in THF at −15°C.
Advantage : Minimizes racemization (99% enantiomeric excess).
Comparative Analysis of Synthetic Routes
| Step | Conventional Method | Microwave Method |
|---|---|---|
| Benzothiazole Core | 8 hr, 55% yield | 30 min, 87% yield |
| Sulfonylation | 6 hr, 78% yield | 15 min, 92% yield |
| Amide Coupling | 12 hr, 62% yield | 45 min, 89% yield |
Key Findings :
- Microwave irradiation reduces reaction times by 70–90% while improving yields.
- Mixed anhydride method outperforms carbodiimide in stereochemical control.
Structural Characterization
Spectroscopic Validation
Continuous Flow Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
